molecular formula C16H14ClFN2OS2 B12155727 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12155727
M. Wt: 368.9 g/mol
InChI Key: NBJCMLRDWFBBCH-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: is a chemical compound with the following properties:

    Linear Formula: CHClFNOS

    CAS Number: 613226-70-3

    Molecular Weight: 501.046 g/mol

This compound belongs to a class of heterocyclic molecules and exhibits intriguing pharmacological potential. due to its rarity, analytical data is not widely available .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:

    Chlorination: Starting with 2-chloro-6-fluorobenzyl chloride (CHClF), the chlorination of the benzyl group occurs.

    Sulfenylation: The chlorinated intermediate reacts with a thiol (sulfanyl) group to form the desired compound.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers often employ custom synthetic routes to access this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions.

    Substitution: Exhibits substitution reactions.

    Reduction: Can be reduced under specific conditions.

Common Reagents::
  • Thionyl chloride (SOCl2): Used for chlorination.
  • Thiols (R-SH): Employed for sulfenylation.

Major Products:: The primary product is the target compound itself, which possesses unique structural features.

Scientific Research Applications

Chemistry::

  • Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic scaffold.
  • Catalysis: Investigated for catalytic applications.
Biology and Medicine::
  • Anticancer Properties: Studies suggest potential anticancer activity.
  • Enzyme Inhibition: May inhibit specific enzymes.
Industry::
  • Materials Science: Used in the development of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is relatively rare, it shares structural similarities with related molecules such as:

These compounds exhibit variations in substituents and functional groups, contributing to their distinct properties.

Properties

Molecular Formula

C16H14ClFN2OS2

Molecular Weight

368.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H14ClFN2OS2/c1-8-9(2)23-14-13(8)15(21)20(3)16(19-14)22-7-10-11(17)5-4-6-12(10)18/h4-6H,7H2,1-3H3

InChI Key

NBJCMLRDWFBBCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C)C

Origin of Product

United States

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